Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate
Overview
Description
Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C10H16N2O4 . It has a molecular weight of 228.25 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H16N2O4 . The InChI code for this compound is 1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(9-14)8-13-5-7-16-12/h13H,4-9H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is stored in a dry environment at 2-8°C . The boiling point of this compound is not specified . It has a molecular weight of 228.25 .Scientific Research Applications
Synthesis and Molecular Structure
Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate has been a subject of interest in the field of organic chemistry, particularly in the synthesis and structural analysis of spirocyclic compounds. For instance, Moriguchi et al. (2014) conducted a study on the synthesis of this compound as a cyclic amino acid ester. They used high-resolution mass spectrometry and 1H NMR spectroscopy for characterization, followed by X-ray diffraction analysis to determine its crystal structure (Moriguchi et al., 2014).
Spirocyclic Compounds Synthesis
The compound has also been utilized in the development of spirocyclic compounds. Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its role as a bifunctional compound for further selective derivations (Meyers et al., 2009).
Conformational Analysis
In another study, Fernandez et al. (2002) synthesized derivatives of diazaspirodecanes for use in peptide synthesis. They performed a conformational analysis of these derivatives, revealing that they act as gamma-turn/distorted type II beta-turn mimetics, indicating their potential application in the development of pseudopeptides (Fernandez et al., 2002).
Crystallographic Analysis
Nelsen et al. (2005) provided a crystallographic characterization of 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes, highlighting the geometry changes upon electron loss. This study contributes to the understanding of the structural aspects of spirocyclic compounds under different conditions (Nelsen et al., 2005).
Properties
IUPAC Name |
tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-9(2,3)16-8(14)12-5-10(6-12)4-11-7(13)15-10/h4-6H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUVXSNNJOOYHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131389 | |
Record name | 5-Oxa-2,7-diazaspiro[3.4]octane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799438-98-4 | |
Record name | 5-Oxa-2,7-diazaspiro[3.4]octane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799438-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxa-2,7-diazaspiro[3.4]octane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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